molecular formula C14H13FN2O3 B1379433 4-fluoro-2-nitro-N-(2-phenoxyethyl)aniline CAS No. 1775892-27-7

4-fluoro-2-nitro-N-(2-phenoxyethyl)aniline

Cat. No.: B1379433
CAS No.: 1775892-27-7
M. Wt: 276.26 g/mol
InChI Key: MBSFCMPYGFSQKT-UHFFFAOYSA-N
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Description

4-fluoro-2-nitro-N-(2-phenoxyethyl)aniline is a chemical compound with the molecular formula C14H13FN2O3 and a molecular weight of 276.27 g/mol It is characterized by the presence of a fluoro group, a nitro group, and a phenoxyethyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-nitro-N-(2-phenoxyethyl)aniline typically involves the nitration of 4-fluoroaniline followed by the reaction with 2-phenoxyethylamine. The nitration process requires the use of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the ortho position relative to the fluoro group. The subsequent reaction with 2-phenoxyethylamine is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-nitro-N-(2-phenoxyethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Potassium permanganate, hydrogen peroxide.

Major Products

Scientific Research Applications

4-fluoro-2-nitro-N-(2-phenoxyethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-2-nitro-N-(2-phenoxyethyl)aniline depends on its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluoro group may enhance the compound’s binding affinity to certain enzymes or receptors. The phenoxyethyl group can influence the compound’s solubility and membrane permeability, affecting its overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-2-nitro-N-(2-phenoxyethyl)aniline is unique due to the presence of the phenoxyethyl group, which imparts distinct chemical and physical properties compared to other similar compounds.

Properties

IUPAC Name

4-fluoro-2-nitro-N-(2-phenoxyethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3/c15-11-6-7-13(14(10-11)17(18)19)16-8-9-20-12-4-2-1-3-5-12/h1-7,10,16H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSFCMPYGFSQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC2=C(C=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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